4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride
Overview
Description
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group and an ethyl group attached to the piperidine ring
Scientific Research Applications
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorophenylhydrazine hydrochloride, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer. It is toxic if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
The compound might interact with receptors in the nervous system. For instance, a similar compound, Pitolisant, is an antagonist and inverse agonist at the histamine H3 receptor .
Mode of Action
If it acts similarly to Pitolisant, it might block histamine autoreceptors, enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound might affect the histaminergic signaling pathway, influencing wakefulness and sleep patterns .
Pharmacokinetics
For pitolisant, after administration of a single dose, the median half-life was approximately 20 hours .
Result of Action
Pitolisant has been shown to reduce excessive daytime sleepiness in patients with narcolepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the piperidine ring. The final product is obtained by treating the piperidine derivative with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 4-(4-Chlorophenyl)-piperidine
- 4-(4-Chlorobenzoyl)piperidine
Uniqueness
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride is unique due to the presence of both the chlorophenyl and ethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-ethylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c1-2-13(7-9-15-10-8-13)11-3-5-12(14)6-4-11;/h3-6,15H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGCKHTTZXKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.